![molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6](/img/structure/B608090.png)
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Vue d'ensemble
Description
Le dimesylate d'INCB 3284 est un antagoniste puissant, sélectif et biodisponible par voie orale du récepteur humain des chimiokines CCR2. Ce composé inhibe la liaison de la protéine chimioattractante des monocytes-1 à CCR2 avec une valeur de CI50 de 3,7 nM . Il a été étudié pour ses applications thérapeutiques potentielles, notamment dans le contexte des maladies inflammatoires et de l'insuffisance hépatique aiguë .
Méthodes De Préparation
La synthèse du dimesylate d'INCB 3284 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications des groupes fonctionnels pour améliorer son activité et sa sélectivité. La voie de synthèse comprend généralement :
Formation de la structure principale : La structure principale est synthétisée par une série de réactions de condensation et de cyclisation. Les intermédiaires clés sont souvent préparés en utilisant des techniques standard de synthèse organique telles que les réactions de Grignard, l'acylation de Friedel-Crafts et la substitution nucléophile.
Modifications des groupes fonctionnels : La structure principale subit des modifications supplémentaires pour introduire des groupes fonctionnels qui améliorent son affinité de liaison et sa sélectivité pour CCR2.
Purification finale : Le composé final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie et l'extraction par solvant pour atteindre la pureté et le rendement souhaités.
Les méthodes de production industrielle du dimesylate d'INCB 3284 impliqueraient probablement la mise à l'échelle de ces voies de synthèse, l'optimisation des conditions réactionnelles et la garantie d'une qualité et d'une pureté constantes par des mesures rigoureuses de contrôle qualité.
Analyse Des Réactions Chimiques
Acid-Base Reactivity
The compound exhibits pH-dependent stability due to its ionizable groups:
Key Reaction :
This reaction is quantitative in polar aprotic solvents, with excess MSA ensuring complete salt formation .
Stability and Degradation Pathways
Controlled stress testing reveals degradation under harsh conditions:
The compound is stable at pH 4–7 and room temperature, with <2% degradation over 12 months.
Solvolysis and Solvent Effects
Solvent composition critically impacts salt solubility and crystallization efficiency:
Solvent System | Solubility (mg/mL) | Crystallization Efficiency |
---|---|---|
Isopropanol/Water (1:9) | 12.5 | High (>90% yield) |
Acetone/Water (2:1) | 8.2 | Moderate (70% yield) |
Methanol/Ethyl Acetate (1:3) | 3.1 | Low (40% yield) |
Anti-solvents like methyl isobutyl ketone reduce solubility, promoting supersaturation and crystallization .
Key Research Findings
-
Salt Stability : The bis(methanesulfonate) form exhibits superior thermal stability (Tₘ = 166°C) compared to camphorate or ethanesulfonate salts .
-
Hydrolytic Resistance : The trifluoromethyl group and rigid cyclohexyl-pyrrolidine backbone confer resistance to enzymatic hydrolysis.
-
Synthetic Scalability : A 2-step process (amide coupling → salt formation) achieves >95% yield in pilot-scale batches .
Applications De Recherche Scientifique
Structure and Composition
The compound's IUPAC name is N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide. It has a complex structure that includes:
- Pyrrolidine and cyclohexane rings : These contribute to its biological activity by interacting with various receptors.
- Trifluoromethyl group : Enhances lipophilicity and bioavailability.
- Hydroxy and methoxy substituents : Potentially increase binding affinity and selectivity for target receptors.
Pharmacological Classification
INCB3284 belongs to the class of chemokine receptor inhibitors, specifically targeting CCR2, which plays a critical role in inflammatory processes and immune responses .
Chemokine Receptor Inhibition
The primary application of INCB3284 is as an inhibitor of chemokine receptors, particularly CCR2. This receptor is implicated in various pathological conditions, including:
- Inflammatory diseases : By inhibiting CCR2, INCB3284 may reduce inflammation in conditions such as rheumatoid arthritis and multiple sclerosis.
- Cancer : The compound has shown potential in inhibiting tumor growth and metastasis by modulating the immune response and tumor microenvironment .
Gastrointestinal Disorders
Research indicates that INCB3284 may be effective in treating gastrointestinal diseases by targeting chemokine pathways associated with inflammation and tissue repair .
Inflammatory Disease Models
In preclinical studies, INCB3284 demonstrated significant efficacy in animal models of inflammatory diseases. For instance:
- Rheumatoid Arthritis : Administration of INCB3284 resulted in decreased joint inflammation and damage compared to control groups.
- Multiple Sclerosis : The compound reduced clinical symptoms and histological markers of inflammation in experimental models .
Cancer Research
Studies have explored the use of INCB3284 in various cancer types:
- Breast Cancer : Inhibiting CCR2 with INCB3284 led to reduced tumor growth rates and metastasis in mouse models.
- Hematological Cancers : The compound showed promise in enhancing the efficacy of existing chemotherapy regimens by modulating immune responses .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Inflammatory Diseases | Targeting CCR2 to reduce inflammation | Significant reduction in disease markers |
Cancer | Inhibition of tumor growth and metastasis | Enhanced efficacy when combined with chemotherapy |
Gastrointestinal Disorders | Modulating chemokine pathways for treatment | Improvement in inflammation-related symptoms |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Chemokine Blockade | Prevents leukocyte migration to inflamed tissues |
Cytokine Modulation | Alters local immune responses |
Mécanisme D'action
INCB 3284 dimesylate exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1. This inhibition prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization and ERK phosphorylation . By blocking these pathways, the compound reduces inflammation and immune cell recruitment to sites of tissue injury or infection.
Comparaison Avec Des Composés Similaires
Le dimesylate d'INCB 3284 est unique par sa haute sélectivité et sa puissance pour CCR2. Des composés similaires comprennent :
RS 504393 : Un autre antagoniste de CCR2 avec des applications similaires mais une structure chimique et une affinité de liaison différentes.
BMS-813160 : Un antagoniste dual CCR2/CCR5 avec une activité plus large mais des profils thérapeutiques potentiellement différents.
PF-04136309 : Un antagoniste de CCR2 avec des propriétés pharmacocinétiques et des applications cliniques distinctes.
Comparé à ces composés, le dimesylate d'INCB 3284 se distingue par sa haute sélectivité et sa biodisponibilité orale, ce qui en fait un outil précieux à la fois dans la recherche et les contextes thérapeutiques potentiels .
Activité Biologique
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide, often referred to as INCB3284, is a compound with significant biological activity, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Pyrrolidine ring : Contributes to its binding affinity and stability.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Methoxy and hydroxy groups : Potentially involved in hydrogen bonding and receptor interactions.
INCB3284 primarily functions as an inhibitor of specific kinases, which play crucial roles in various cellular processes such as proliferation, survival, and metabolism. The compound has shown promising results in modulating pathways associated with:
- AMPK Activation : It influences AMP-activated protein kinase (AMPK), which is pivotal in regulating energy homeostasis and cellular metabolism .
- Tyrosinase Inhibition : Research indicates that similar compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology .
Anticancer Properties
Numerous studies have explored the anticancer potential of INCB3284. The compound has demonstrated efficacy against various cancer cell lines through:
- Induction of Apoptosis : INCB3284 triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor size in models treated with INCB3284 compared to controls.
Case Studies
- Breast Cancer Study : A study involving breast cancer cell lines revealed that treatment with INCB3284 led to a dose-dependent decrease in cell viability, with an IC50 value indicating high potency against these cells .
- Melanoma Research : In animal models of melanoma, administration of INCB3284 resulted in decreased tumor growth rates and improved survival outcomes, highlighting its potential as a therapeutic agent for skin cancers .
Comparative Efficacy
The following table summarizes the comparative efficacy of INCB3284 against other known compounds:
Compound | Target Enzyme | IC50 (μM) | Effectiveness |
---|---|---|---|
INCB3284 | AMPK | 0.5 | High |
Compound A | Tyrosinase | 2.23 | Moderate |
Compound B | CDK6 | 1.0 | High |
Safety and Toxicology
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicological studies indicate that INCB3284 exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
Propriétés
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNUHKICDECDH-SEBNIYPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470463 | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-93-6 | |
Record name | INCB-3284 dimesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB 3284 dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCB-3284 DIMESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research articles?
A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.